Gardoside
Overview
Description
Gardoside is an iridoid glycoside compound found in the fruits of Gardenia jasminoides Ellis, a plant commonly used in Traditional Chinese Medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gardoside can be synthesized through a series of chemical reactions involving the extraction of iridoid glycosides from Gardenia jasminoides Ellis. The process typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for the identification and separation of the active ingredients .
Industrial Production Methods: Industrial production of this compound involves the use of two-dimensional liquid chromatography systems, combining reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC). This method allows for the efficient separation and identification of this compound along with other iridoid glycosides .
Chemical Reactions Analysis
Types of Reactions: Gardoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under specific conditions to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as increased antioxidant and anti-inflammatory properties .
Scientific Research Applications
Gardoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the identification and quantification of iridoid glycosides in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural dyes and as an additive in cosmetic products for its antioxidant properties
Mechanism of Action
Gardoside is often compared with other iridoid glycosides such as geniposide and gardenoside. While all these compounds share similar core structures, this compound is unique due to its specific functional groups that confer distinct pharmacological properties .
Comparison with Similar Compounds
- Geniposide
- Gardenoside
- Crocetin
- Crocin
Gardoside stands out for its potent anti-inflammatory and antioxidant activities, making it a valuable compound in both traditional and modern medicine .
Properties
IUPAC Name |
(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCJJNYSGWZDU-RQJSCMEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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